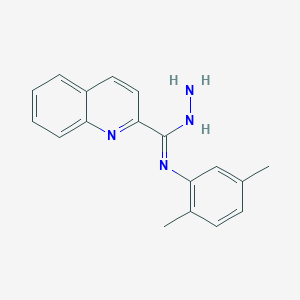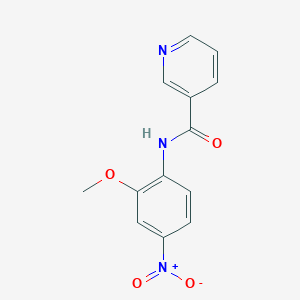![molecular formula C23H16N2O3S B5008863 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5008863.png)
2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as methylene blue, is a synthetic dye that has been used for over a century in various industries, including textiles, printing, and photography. However, in recent years, methylene blue has gained attention in the scientific community for its potential therapeutic applications in medicine.
作用機序
The mechanism of action of 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione blue is not fully understood, but it is believed to involve its ability to act as an electron acceptor and donor, as well as its ability to inhibit certain enzymes. Methylene blue has been shown to increase mitochondrial function, reduce oxidative stress, and modulate inflammation.
Biochemical and Physiological Effects
Methylene blue has been shown to have various biochemical and physiological effects, including increasing ATP production, reducing reactive oxygen species, and modulating nitric oxide levels. Methylene blue has also been shown to improve cognitive function, reduce inflammation, and improve cardiovascular function.
実験室実験の利点と制限
Methylene blue has several advantages for lab experiments, including its low cost, easy availability, and wide range of potential applications. However, 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione blue also has limitations, including its potential toxicity at high doses and its potential to interfere with certain assays.
将来の方向性
There are several future directions for research on 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione blue, including exploring its potential therapeutic applications in other diseases, improving its selectivity and potency, and developing new methods for its synthesis. Additionally, there is potential for this compound blue to be used in combination with other drugs or therapies for enhanced efficacy.
In conclusion, this compound blue is a synthetic dye that has gained attention in the scientific community for its potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While this compound blue has several advantages for lab experiments, it also has limitations and potential toxicity at high doses. There are several future directions for research on this compound blue, including exploring its potential therapeutic applications in other diseases and improving its selectivity and potency.
合成法
Methylene blue can be synthesized through several methods, including reduction of 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione green, oxidation of N,N-dimethyl-p-phenylenediamine, and reaction of N,N-dimethylaniline with benzaldehyde. The most common method involves the reaction of N,N-dimethylaniline with N,N-dimethyl-p-phenylenediamine in the presence of zinc chloride. The resulting product is then oxidized with sodium nitrite to produce this compound blue.
科学的研究の応用
Methylene blue has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, cancer, and sepsis. In Alzheimer's disease, 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione blue has been shown to inhibit the aggregation of tau protein, a hallmark of the disease. In Parkinson's disease, this compound blue has been shown to protect dopaminergic neurons from oxidative stress. In cancer, this compound blue has been shown to induce apoptosis, or programmed cell death, in cancer cells. In sepsis, this compound blue has been shown to improve hemodynamics and oxygenation.
特性
IUPAC Name |
2-(1-oxo-1-phenothiazin-10-ylpropan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c1-14(24-22(27)15-8-2-3-9-16(15)23(24)28)21(26)25-17-10-4-6-12-19(17)29-20-13-7-5-11-18(20)25/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBCKHAEDFKGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-6-methoxyphenoxy]acetic acid](/img/structure/B5008782.png)

![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5008789.png)
![1-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5008796.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(2'-methyl-3-biphenylyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5008804.png)
![N-[(5-bromo-3-pyridinyl)carbonyl]glutamic acid](/img/structure/B5008822.png)
![5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5008838.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide](/img/structure/B5008859.png)
![3,7-dimethyl-2-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5008865.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5008869.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5008874.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5008893.png)
